3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone
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Overview
Description
3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone is an organic compound with the molecular formula C13H11BrOS2. It is a member of the thienyl ketone family, characterized by the presence of a bromophenyl group and a thienyl group connected via a sulfanyl linkage to a propanone backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone typically involves the reaction of 4-bromothiophenol with 1-(2-thienyl)-1-propanone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The sulfanyl linkage and the presence of the bromophenyl and thienyl groups contribute to its binding affinity and specificity. Pathways involved may include oxidative stress response and signal transduction .
Comparison with Similar Compounds
- 3-[(4-Chlorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone
- 3-[(4-Methylphenyl)sulfanyl]-1-(2-thienyl)-1-propanone
- 3-[(4-Fluorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone
Comparison: 3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chlorinated, methylated, and fluorinated analogs, the brominated compound may exhibit different physicochemical properties and biological effects, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-thiophen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrOS2/c14-10-3-5-11(6-4-10)16-9-7-12(15)13-2-1-8-17-13/h1-6,8H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFVZDMPBHMUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCSC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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